molecular formula C11H12ClN5O B12741418 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide CAS No. 81016-56-0

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide

Katalognummer: B12741418
CAS-Nummer: 81016-56-0
Molekulargewicht: 265.70 g/mol
InChI-Schlüssel: QGXMGKAXJKCBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with 3-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(3-chlorophenyl)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a chlorophenyl hydrazide moiety makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

81016-56-0

Molekularformel

C11H12ClN5O

Molekulargewicht

265.70 g/mol

IUPAC-Name

4-amino-N'-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-4-2-3-7(12)5-8/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18)

InChI-Schlüssel

QGXMGKAXJKCBLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.